Histidylalanine
Overview
Description
Histidylalanine, also known as HA or L-his-L-ala, belongs to the class of organic compounds known as peptides. Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another .
Synthesis Analysis
The synthesis of Histidylalanine could involve the use of histidyl-tRNA synthetase (HisRS) as the histidine recognition element . This enzyme plays a crucial role in the binding of HisRS and is strongly affected by the concentrations of 5’-triphosphate (ATP) and magnesium chloride (MgCl2) in the HisRS reaction buffer .
Molecular Structure Analysis
The molecular structure analysis of Histidylalanine would involve techniques such as molecular dynamics simulations and structural analysis . These techniques can provide insights into the conformational changes and interaction networks within the molecule.
Chemical Reactions Analysis
The chemical reactions involving Histidylalanine could be analyzed using various techniques. For instance, kinetic methods could be used to study the rate of reactions . Additionally, the principles of chemical reactor analysis could be applied to understand the reaction mechanisms .
Physical And Chemical Properties Analysis
The physical and chemical properties of Histidylalanine could be analyzed using various techniques. For instance, melting point analysis could be used to identify the sample and determine its purity . Additionally, molecular weight determination could provide insights into the size of the molecule .
Scientific Research Applications
Metabolism and Physiological Effects
Histidylalanine, being a dipeptide of Histidine, shares many of its properties. Histidine is an essential amino acid in mammals, fish, and poultry. It has been associated with factors that improve metabolic syndrome and has an effect on ion absorption . In rats, histidine supplementation increases food intake. It also provides neuroprotection at an early stage and could protect against epileptic seizures .
Role in Carnosine Synthesis
In chickens, histidine is particularly important as a limiting factor for carnosine synthesis, which has strong anti-oxidant effects . Given that Histidylalanine contains Histidine, it could potentially play a role in this process.
Prevention of Cataracts
In fish, dietary histidine may be one of the most important factors in preventing cataracts . As a derivative of Histidine, Histidylalanine might also have similar effects.
Milk Protein Synthesis
In ruminants, histidine is a limiting factor for milk protein synthesis and could be the first limiting amino acid for growth . Histidylalanine, due to its Histidine component, could potentially have similar effects.
Drug Development
Histidylalanine is a unique chemical compound with promising applications in scientific research. It possesses a diverse range of properties that make it suitable for various studies, including drug development.
Protein Engineering
Histidylalanine could also be used in protein engineering due to its unique properties.
Future Directions
Mechanism of Action
Target of Action
It is known that histidylalanine belongs to the class of organic compounds known as peptides . Peptides are compounds containing an amide derived from two or more amino carboxylic acid molecules (the same or different) by the formation of a covalent bond from the carbonyl carbon of one to the nitrogen atom of another .
Mode of Action
For instance, some peptides can interact with specific receptors on the cell surface, triggering intracellular signaling pathways .
Biochemical Pathways
Histidylalanine, as a peptide, may be involved in various biochemical pathways. It’s worth noting that histidine, one of the components of Histidylalanine, is involved in several metabolic pathways, such as histidine biosynthesis .
Pharmacokinetics
For instance, they can be absorbed in the gut and distributed throughout the body, where they can interact with their targets .
Result of Action
For example, histidine may be associated with factors that improve metabolic syndrome and has an effect on ion absorption . Moreover, histidine supplementation increases food intake and provides neuroprotection at an early stage and could protect against epileptic seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like Histidylalanine. For instance, gene-environment interactions can play a crucial role in how a compound like Histidylalanine affects an organism . .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-5(9(15)16)13-8(14)7(10)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJIAZKQGSCKPQ-FSPLSTOPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histidylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Histidylalanine | |
CAS RN |
16874-75-2 | |
Record name | Histidylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16874-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Histidinoalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Histidylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028878 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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